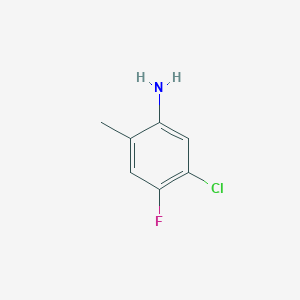
2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
The compound “2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” likely contains a bromobutyl group and a tetramethyl-1,3,2-dioxaborolane group. The bromobutyl group is a four-carbon alkyl chain with a bromine atom attached, which is often used in organic synthesis due to its reactivity . The tetramethyl-1,3,2-dioxaborolane group contains a boron atom and is typically used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of similar bromobutyl compounds often involves the reaction of a butyl group with bromine . The synthesis of tetramethyl-1,3,2-dioxaborolane compounds is not well-documented in the literature, but it might involve the reaction of boron compounds with methyl groups .Molecular Structure Analysis
The molecular structure of this compound would likely show a bromobutyl group attached to the 2-position of a tetramethyl-1,3,2-dioxaborolane ring .Chemical Reactions Analysis
The bromine atom in the bromobutyl group is likely to be reactive and could participate in various substitution or elimination reactions . The boron atom in the tetramethyl-1,3,2-dioxaborolane group could also participate in various reactions, particularly cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Bromobutyl compounds are typically liquid at room temperature and have relatively high boiling points due to the presence of the bromine atom . The properties of the tetramethyl-1,3,2-dioxaborolane group are not well-documented .科学的研究の応用
Synthesis and Material Applications
A novel series of derivatives of 4,4,5,5-tetramethyl-1,3,2 dioxaborolane has been synthesized, showing potential in synthesizing boron-containing resveratrol analogues and boron-capped polyenes. These compounds are significant for developing new materials, such as those used in Liquid Crystal Display (LCD) technology. Furthermore, their potential for therapeutic applications in neurodegenerative diseases is being explored (Das et al., 2015).
Enhanced Brightness and Emission-Tuned Nanoparticles
Research demonstrates the use of certain derivatives in the creation of nanoparticles with enhanced brightness and tunable emission properties. These nanoparticles have applications in areas like fluorescence imaging and possibly in the creation of new types of display technologies, owing to their high fluorescence emission efficiency (Fischer et al., 2013).
Biological and Medical Research
Derivatives of 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used in the design and synthesis of novel lipogenic inhibitors. These compounds have shown promise in suppressing lipogenic gene expression in mammalian hepatocytes and could be potential leads for new lipid-lowering drugs (Das et al., 2011).
Synthesis of Polyfluorene and Organic Electronics
The compound has applications in the synthesis of polyfluorene via Suzuki-Miyaura coupling reaction, indicating its role in the development of organic electronic materials. Such advancements are crucial for the future of organic transistors, organic light-emitting diodes (OLEDs), and other organic electronics (Yokoyama et al., 2007).
Advanced Synthesis Techniques
In synthetic chemistry, this compound is used for preparing various substituted alkyl and aryl pinacolboronates. These methods enable efficient synthesis of complex molecules, crucial for pharmaceuticals and advanced material sciences (Murphy et al., 2015).
作用機序
Target of Action
Similar compounds are often used in laboratory settings for the synthesis of substances .
Mode of Action
Bromobutyl derivatives are known to participate in reactions such as free radical bromination and nucleophilic substitution .
Pharmacokinetics
Similar compounds have been evaluated in silico for their affinities and some pharmacokinetic parameters .
Safety and Hazards
Bromobutyl compounds can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . The safety and hazards of the tetramethyl-1,3,2-dioxaborolane group are not well-documented, but as with all chemicals, it should be handled with appropriate safety precautions .
将来の方向性
The future directions for this compound would depend on its potential applications. If it’s a novel compound, it could be interesting to study its reactivity and potential uses in organic synthesis. Further studies could also investigate its physical and chemical properties, and assess its safety and environmental impact .
特性
IUPAC Name |
2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BBrO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOXVESQYIKGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


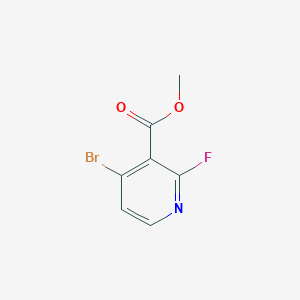
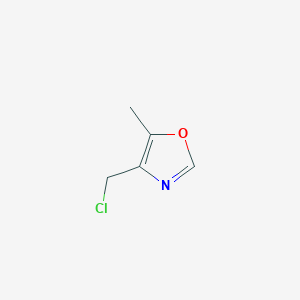

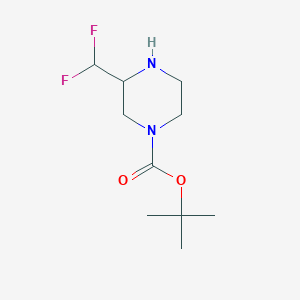
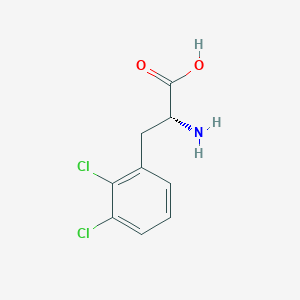
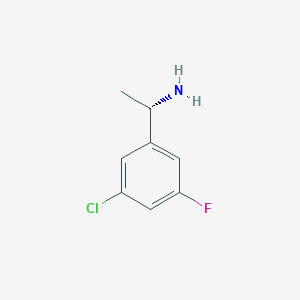

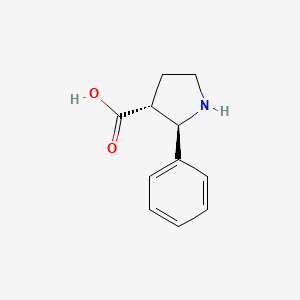
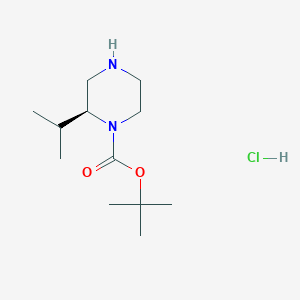

![2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3093301.png)
